molecular formula C8H12N2S B8639639 6-Aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole

6-Aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole

Cat. No. B8639639
M. Wt: 168.26 g/mol
InChI Key: KZMOYPDEKDQCQQ-UHFFFAOYSA-N
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Patent
US04423056

Procedure details

The compound is prepared by action of ammonia on the above tosylate (V), in methanol, in a autoclave at 100° C. B.p.0.5 =100°-106° C. Yield: 42%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].S(O[CH2:13][CH:14]1[CH2:22][CH2:21][C:17]2[N:18]=[CH:19][S:20][C:16]=2[CH2:15]1)(C1C=CC(C)=CC=1)(=O)=O>CO>[NH2:1][CH2:13][CH:14]1[CH2:22][CH2:21][C:17]2[N:18]=[CH:19][S:20][C:16]=2[CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
tosylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCC1CC2=C(N=CS2)CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
B.p.0.5 =100°-106° C

Outcomes

Product
Name
Type
Smiles
NCC1CC2=C(N=CS2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.